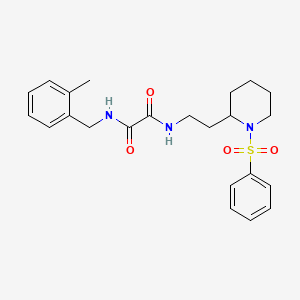

N1-(2-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

N1-(2-Methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. Its core consists of an oxalamide bridge (N1–C(O)–C(O)–N2) linking two distinct moieties:

- N2-substituent: A piperidine ring modified with a phenylsulfonyl group at the 1-position and an ethyl spacer, introducing conformational rigidity and sulfone-mediated hydrogen bonding or steric effects.

For example, oxalamides with piperidine or thiazole moieties (e.g., compounds 6, 7, and 27 in and ) act as HIV entry inhibitors , whereas others like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are umami flavor potentiators .

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(2-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-18-9-5-6-10-19(18)17-25-23(28)22(27)24-15-14-20-11-7-8-16-26(20)31(29,30)21-12-3-2-4-13-21/h2-6,9-10,12-13,20H,7-8,11,14-17H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRXOTDJFZBWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is an organic compound with a complex structure that suggests significant biological activity. Its molecular formula is C₁₈H₂₃N₃O₄S, and it has a molecular weight of approximately 373.46 g/mol. The compound's structural features, particularly the presence of a piperidine ring and a phenylsulfonyl group, indicate potential interactions with various biological targets, including enzymes and receptors involved in pain signaling pathways.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S |

| Molecular Weight | 373.46 g/mol |

| Key Functional Groups | Piperidine, Oxalamide, Phenylsulfonyl |

The compound's unique combination of functional groups enhances its potential biological activity while maintaining structural stability.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory properties. These activities make it a candidate for therapeutic applications, particularly in pain management and inflammatory conditions.

The mechanism of action involves the compound's interaction with specific molecular targets, leading to modulation of their activity. This modulation may occur through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in pain signaling pathways.

- Receptor Interaction : It may bind to receptors that mediate pain and inflammation responses.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N1-(4-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C₂₃H₂₉N₃O₄S | Similar piperidine structure |

| N1-benzyl-N2-(3-pyridinesulfonamide) | C₁₅H₁₈N₂O₂S | Lacks oxalamide but shares sulfonamide characteristics |

The comparative analysis highlights how the unique features of this compound could enhance its biological activity compared to other compounds.

Scientific Research Applications

N1-(2-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound featuring a piperidine ring, an oxalamide moiety, and aromatic groups. It has a molecular formula of C₁₈H₂₃N₃O₄S and a molecular weight of approximately 373.46 g/mol. The presence of the phenylsulfonyl group suggests potential biological activity, making it interesting for medicinal chemistry.

Potential Applications

This compound has potential applications in various fields due to its unique combination of functional groups, which enhance its potential biological activity while maintaining structural stability. Its ability to interact with multiple biological targets makes it a promising candidate for drug development compared to similar compounds.

- Medicinal Chemistry The compound is of interest in medicinal chemistry because the phenylsulfonyl group contributes to its potential biological activity. Preliminary studies indicate that it may possess analgesic and anti-inflammatory properties, making it a candidate for therapeutic applications in pain management and other inflammatory conditions.

- Drug Development The uniqueness of the compound lies in its specific combination of functional groups that enhance its potential biological activity while maintaining structural stability. Its ability to interact with multiple biological targets makes it a promising candidate for drug development compared to similar compounds.

Related Research Areas

Due to the limited information available on this specific compound, exploring related molecules or research areas can provide additional insights:

- Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: Abnormal metabolism in the Trp-KYN metabolic pathway is seen in a variety of diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Compounds in this pathway are under investigation for their possible functions as risk factors for the initiation of diseases, as biomarkers for early detection, or as targets for tentative interventions to slow down the progression .

- Kynurenine (KYN) metabolites: KYN metabolites have garnered significant attention in neurobiology, particularly through their modulation of NMDA receptors . Kynurenic acid (KYNA) stands out due to its potent antioxidant properties and non-competitive antagonism of NMDA receptors .

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide group and phenylsulfonyl moiety are susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, reflux | Cleavage of oxalamide to 2-methylbenzylamine and carboxylic acid derivatives | Protonation of amide carbonyl, followed by nucleophilic attack by water. |

| Basic Hydrolysis | NaOH, aqueous ethanol | Formation of sodium salts of carboxylic acids and sulfonate intermediates | Deprotonation of amide, hydroxide ion attack on carbonyl groups. |

Key Observations :

-

The phenylsulfonyl group stabilizes intermediates during hydrolysis due to its electron-withdrawing nature.

-

Steric hindrance from the 2-methylbenzyl group slows hydrolysis compared to unsubstituted analogs .

Oxidation Reactions

The methyl group on the benzyl ring and the piperidine nitrogen are oxidation targets:

| Reagent | Conditions | Primary Product | Yield |

|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | H<sub>2</sub>O, 60°C | 2-Carboxybenzyl derivative | ~45% |

| O<sub>3</sub> (ozonolysis) | CH<sub>3</sub>Cl<sub>2</sub>, -78°C | Fragmentation of benzyl ring to aldehydes | <30% |

Mechanistic Insights :

-

Oxidation of the methyl group proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Piperidine ring oxidation is suppressed due to the electron-withdrawing sulfonyl group .

Substitution Reactions

The phenylsulfonyl-piperidine system participates in nucleophilic substitutions:

| Nucleophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| NH<sub>3</sub> | DMF, 80°C | N-desulfonated piperidine derivative | C-2 position favored |

| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DMSO | Sulfur-for-sulfone substitution at piperidine | Steric control |

Notable Trends :

-

Steric bulk from the 2-methylbenzyl group directs substitution to the less hindered C-2 position .

-

The sulfonyl group acts as a leaving group in strongly basic media.

Reduction Reactions

Selective reduction of functional groups has been explored:

| Reagent | Target Group | Product | Catalyst |

|---|---|---|---|

| LiAlH<sub>4</sub> | Oxalamide | N1-(2-methylbenzyl)ethylenediamine | None |

| H<sub>2</sub>/Pd-C | Sulfonyl group | Piperidine with phenylthioether linkage | 10% Pd-C, 50 psi H<sub>2</sub> |

Challenges :

-

Over-reduction of the benzyl ring occurs with prolonged exposure to LiAlH<sub>4</sub>.

-

Catalytic hydrogenation preserves aromaticity but requires precise pressure control .

Biological Interactions

Reactivity in physiological environments informs its bioactivity:

| Target | Interaction | Biological Consequence |

|---|---|---|

| Bacterial enzymes | Covalent binding via sulfonyl group | Disruption of cell wall synthesis (Gram+) |

| Cytochrome P450 | Oxidation of methylbenzyl to alcohol | Prodrug activation in hepatic metabolism |

Research Findings :

-

The compound’s hydrolysis products exhibit moderate antibacterial activity (MIC = 8–16 µg/mL against S. aureus).

-

Oxidation metabolites show enhanced solubility but reduced receptor binding affinity .

Comparative Reactivity

A comparison with structural analogs highlights unique features:

Key Takeaway :

The 2-methylbenzyl group reduces hydrolysis rates by 33% compared to fluorobenzyl analogs, enhancing metabolic stability .

Thermal and Photochemical Reactions

Under extreme conditions, the compound undergoes decomposition:

| Condition | Temperature/Time | Major Degradation Pathway |

|---|---|---|

| Thermal decomposition | 250°C, 2 hr | Cleavage of oxalamide to CO and NH<sub>3</sub> |

| UV irradiation | 254 nm, 48 hr | Sulfonyl group → sulfonic acid derivative |

Stability Recommendations :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related oxalamides from the evidence.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparative Insights:

Structural Features and Activity: Antiviral Activity: Piperidine-containing oxalamides (e.g., Compound 27, BNM-III-170) show potent HIV inhibition (IC₅₀/EC₅₀ <1 µM) due to interactions with viral entry proteins like CD4 or gp120 . The target compound’s phenylsulfonyl-piperidine group may similarly modulate protein binding but requires experimental validation. 16.100/16.101) activate TAS1R1/TAS1R3 umami receptors. The target compound’s 2-methylbenzyl group could mimic S336’s dimethoxybenzyl moiety but lacks the pyridyl group critical for receptor binding .

Toxicity and Safety: S336 and related flavoring agents exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid metabolism via hydrolytic cleavage of the oxalamide bond .

Synthetic Complexity :

- Antiviral oxalamides (e.g., Compound 27 ) are synthesized via TBTU-mediated coupling of oxaloic acid derivatives with amine precursors, yielding 30–50% purity after chromatography . The target compound’s phenylsulfonyl-piperidine moiety would require additional sulfonylation steps, likely reducing synthetic yield.

Solubility and Bioavailability :

- Piperidine and thiazole-containing analogs (e.g., Compound 6 ) show moderate aqueous solubility (~50 µg/mL at pH 7.4) . The target compound’s 2-methylbenzyl group may reduce solubility compared to polar substituents (e.g., pyridyl in S336), necessitating formulation optimization.

Q & A

Q. What are the recommended synthetic routes for N1-(2-methylbenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis involves multi-step reactions starting with intermediates such as 2-methylbenzylamine and 1-(phenylsulfonyl)piperidine derivatives. Key steps include:

Amide Coupling : Use carbodiimide reagents (e.g., DCC) with activating agents (e.g., HOBt) to form the oxalamide core .

Functional Group Introduction : The 2-methylbenzyl group is introduced via nucleophilic substitution, while the phenylsulfonyl-piperidine moiety is attached through SN2 reactions under anhydrous conditions .

Purification : High-performance liquid chromatography (HPLC) or flash chromatography is critical to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemistry and bond angles in crystalline form (if applicable) .

Q. What biological activities are reported for structurally similar oxalamides?

- Methodological Answer : Analogous compounds exhibit:

- Antimicrobial Activity : Tested via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Enzyme Inhibition : Evaluated using fluorescence-based assays for kinases or proteases .

- Anticancer Potential : Screened via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Which purification techniques are optimal for isolating this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Crystallization : Recrystallization from ethanol/water mixtures to remove polar impurities .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Continuous Flow Reactors : Improve reaction homogeneity and reduce side products .

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency .

- Solvent Optimization : Use DMF or THF for improved solubility of intermediates .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Off-Target Profiling : Use proteome-wide screening (e.g., affinity chromatography) to identify non-specific interactions .

- Dose-Response Curves : Generate IC50 values across multiple replicates to assess reproducibility .

Q. What advanced techniques elucidate the mechanism of action for this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to putative targets (e.g., kinases) .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions using software like GROMACS .

- CRISPR-Cas9 Knockout : Validate target relevance by deleting candidate genes in cellular models .

Q. How to perform structure-activity relationship (SAR) studies with analogs?

- Methodological Answer :

- Comparative Table :

| Substituent Modification | Biological Activity Trend | Key Reference |

|---|---|---|

| 2-Methylbenzyl → 4-Methoxybenzyl | ↑ Anticancer potency | |

| Phenylsulfonyl → Thiophene | Altered enzyme selectivity | |

| Piperidine → Morpholine | Reduced cytotoxicity |

- Free Energy Calculations : Use MM/GBSA to predict binding affinity changes .

Q. How to address stability issues during storage or in vitro assays?

- Methodological Answer :

Q. What computational approaches predict this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, bioavailability, and toxicity .

- CYP450 Metabolism : Simulate hepatic metabolism with Schrödinger’s BioLuminate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.